1-(2-Chlorophenylazo)-2-naphthol (CAS 24390-65-6) is a monoazo compound characterized by a 2-naphthol core coupled with an ortho-chlorinated phenyl ring. Functioning primarily as a high-performance lipophilic solvent dye and a versatile synthetic intermediate, it bridges the gap between basic unsubstituted azo dyes and highly crystalline pigments. The presence of the ortho-chloro substituent fundamentally alters the molecule's azo-hydrazone tautomeric equilibrium, thermal profile, and solubility compared to its unsubstituted analogs [1]. For industrial procurement, this compound is selected when formulations require a soluble colorant with enhanced thermal stability, or when chemical synthesis workflows demand a halogenated precursor for the development of advanced metallized azo complexes .
Procurement substitution with closely related in-class analogs often results in catastrophic formulation or synthesis failures. Replacing 1-(2-chlorophenylazo)-2-naphthol with the unsubstituted baseline, Sudan I (Solvent Yellow 14), leads to a narrower thermal processing window and reduced photostability due to the lack of steric and electronic stabilization provided by the ortho-halogen . Conversely, substituting with the ortho-nitro analog, Pigment Orange 2, fundamentally changes the material class from a soluble dye to an insoluble particulate pigment. Pigment Orange 2 exhibits a dramatically higher melting point and virtually no solubility in non-polar solvents or polymer melts, making it entirely unsuitable for applications requiring homogeneous molecular dispersion [1].
The choice between ortho-chloro and ortho-nitro substitution dictates the fundamental physical state of the colorant in formulation. 1-(2-chlorophenylazo)-2-naphthol acts as a lipophilic solvent dye, melting at 150–153 °C and dissolving readily in organic solvents and polymer melts . In stark contrast, the ortho-nitro analog (Pigment Orange 2) forms a highly crystalline, insoluble lattice melting at 244–245 °C [1]. Attempting to use the nitro-analog in solvent-based inks or homogeneous polymer coloring results in particulate aggregation, whereas the chloro-analog ensures complete molecular dispersion.
| Evidence Dimension | Melting Point and Solubility Profile |
| Target Compound Data | 150–153 °C (Soluble in organic matrices) |
| Comparator Or Baseline | Pigment Orange 2 (244–245 °C, Insoluble particulate) |
| Quantified Difference | ~90 °C lower melting point with complete phase transition to solution |
| Conditions | Standard organic solvent and polymer melt formulation |
Buyers must select the chloro-analog when a homogeneous, soluble dye is required, as the nitro-analog will fail by acting as an insoluble pigment.
For applications in plastics and wax coloration, the thermal processing window is critical. The unsubstituted baseline, Sudan I, melts at 131–133 °C, which can lead to premature volatilization or thermal degradation during mid-temperature extrusion processes [1]. The addition of the ortho-chloro group in 1-(2-chlorophenylazo)-2-naphthol increases the molecular weight and intermolecular interactions, raising the melting point to 150–153 °C . This ~20 °C increase provides a crucial buffer for polymer melt processing, ensuring the dye remains stable and color-fast under higher thermal loads.
| Evidence Dimension | Thermal Processing Threshold (Melting Point) |
| Target Compound Data | 150–153 °C |
| Comparator Or Baseline | Sudan I (131–133 °C) |
| Quantified Difference | +20 °C increase in thermal stability threshold |
| Conditions | Thermal analysis for polymer melt extrusion |
Provides a wider safety margin for high-temperature manufacturing processes, preventing color degradation during extrusion.
The photofastness of monoazo dyes is heavily dependent on their azo-hydrazone tautomeric equilibrium. NMR spectroscopic studies demonstrate that the steric bulk and electronegativity of the ortho-chloro group in 1-(2-chlorophenylazo)-2-naphthol restrict bond rotation and stabilize the hydrazone tautomer via modified intramolecular hydrogen bonding [1]. This structural rigidification significantly reduces susceptibility to photo-oxidative cleavage compared to the unsubstituted Sudan I, resulting in enhanced long-term color stability under UV exposure.
| Evidence Dimension | Tautomeric Stabilization and Photofastness |
| Target Compound Data | Sterically stabilized hydrazone dominance |
| Comparator Or Baseline | Sudan I (Unrestricted tautomeric shifting) |
| Quantified Difference | Enhanced resistance to photo-oxidative degradation |
| Conditions | UV exposure in solid state and solution |
Essential for procurement in coatings and inks where long-term resistance to sunlight fading is a strict performance requirement.
As a chemical intermediate, 1-(2-chlorophenylazo)-2-naphthol offers a reactive handle that is entirely absent in basic azo dyes. The ortho-chloro position allows for transition-metal catalyzed cross-coupling or direct participation in the formation of metallized azo complexes (e.g., with copper or nickel) [1]. Unsubstituted Sudan I cannot undergo these specific ortho-functionalization reactions. Consequently, the chloro-analog is the mandatory starting material for synthesizing a specific subclass of high-value, metal-complexed solvent dyes.
| Evidence Dimension | Ortho-position Reactivity |
| Target Compound Data | Reactive C-Cl bond for coordination/coupling |
| Comparator Or Baseline | Sudan I (Inert C-H bond) |
| Quantified Difference | Enables synthesis of ortho-metallated complexes |
| Conditions | Transition-metal catalyzed synthesis workflows |
Forces the selection of this specific compound for chemical manufacturers aiming to produce complex, metallized azo colorants.
Due to its elevated melting point (150–153 °C) relative to standard Sudan dyes, 1-(2-chlorophenylazo)-2-naphthol is the preferred choice for coloring polyolefins and engineering plastics during mid-temperature extrusion. It provides homogeneous molecular dispersion without the thermal degradation risks associated with lower-melting analogs .
Unlike its ortho-nitro counterpart (Pigment Orange 2), which remains an insoluble particulate, this compound's high lipophilicity and solubility make it ideal for transparent, solvent-based wood stains, industrial inks, and wax colorants where complete dissolution is mandatory [1].
In chemical manufacturing, the ortho-chloro group serves as a critical reactive site. It is utilized as a primary building block for synthesizing advanced, highly photostable metal-complex dyes (e.g., Cu or Ni complexes) that cannot be accessed using unsubstituted azo precursors [2].